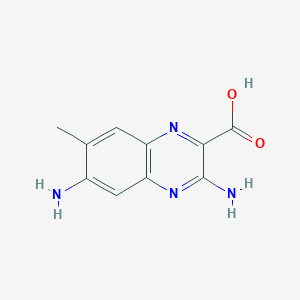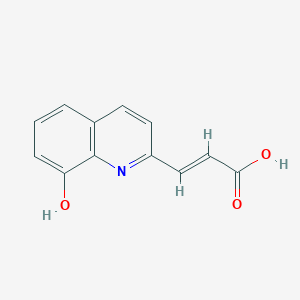
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is an organic compound that features a quinoline ring system substituted with a hydroxy group at the 8-position and an acrylic acid moiety at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid typically involves the condensation of 8-hydroxyquinoline with an appropriate acrylic acid derivative. One common method is the Knoevenagel condensation, where 8-hydroxyquinoline reacts with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloride, followed by nucleophilic substitution with amines.
Major Products Formed
Oxidation: Formation of 3-(8-quinolin-2-yl)-acrylic acid ketone.
Reduction: Formation of 3-(8-hydroxy-quinolin-2-yl)-propionic acid.
Substitution: Formation of 3-(8-chloro-quinolin-2-yl)-acrylic acid.
Applications De Recherche Scientifique
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Mécanisme D'action
The mechanism of action of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Its ability to chelate metal ions also contributes to its biological activity, as it can inhibit metal-catalyzed oxidative processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacking the acrylic acid moiety.
3-(8-Hydroxy-quinolin-2-YL)-propionic acid: A reduced form of the target compound with different chemical reactivity.
5,7-Dichloro-8-hydroxyquinoline: A halogenated derivative with enhanced antimicrobial activity.
Uniqueness
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is unique due to the presence of both the quinoline ring and the acrylic acid moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H9NO3 |
|---|---|
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
(E)-3-(8-hydroxyquinolin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-2-8-4-5-9(13-12(8)10)6-7-11(15)16/h1-7,14H,(H,15,16)/b7-6+ |
Clé InChI |
IUVXVLBCPIBXLZ-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C(=O)O |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


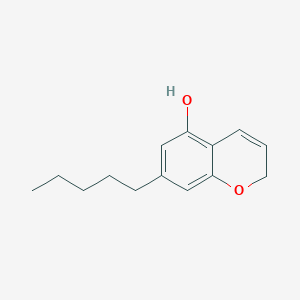


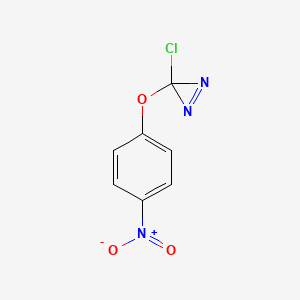
![1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B11889003.png)
![8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11889010.png)
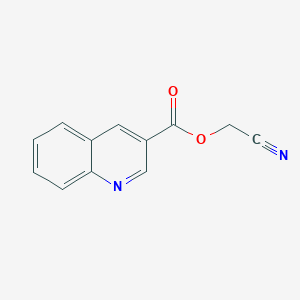




![4-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9(4H)-imine](/img/structure/B11889045.png)
